molecular formula C10H11ClFNO2 B14070131 tert-Butyl 6-chloro-5-fluoronicotinate

tert-Butyl 6-chloro-5-fluoronicotinate

Cat. No.: B14070131
M. Wt: 231.65 g/mol
InChI Key: PHUWOWIOJVVPLA-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-5-fluoronicotinate: is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 6-position, and a fluorine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-fluoronicotinate typically involves the esterification of 6-chloro-5-fluoronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products, potentially altering the functional groups on the pyridine ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl 6-chloro-5-fluoronicotinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for the production of diverse chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-5-fluoronicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 5-chloro-6-fluoronicotinate
  • tert-Butyl 6-chloro-3-fluoronicotinate
  • tert-Butyl 6-chloro-5-bromonicotinate

Comparison: tert-Butyl 6-chloro-5-fluoronicotinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

tert-butyl 6-chloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(12)8(11)13-5-6/h4-5H,1-3H3

InChI Key

PHUWOWIOJVVPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)F

Origin of Product

United States

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